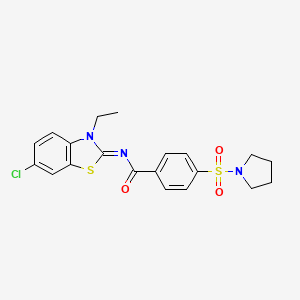

![molecular formula C22H16ClN3O2 B2780346 Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate CAS No. 330202-19-2](/img/structure/B2780346.png)

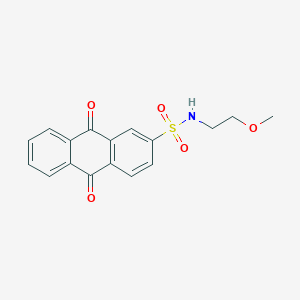

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolinone derivatives, which includes “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, often involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate” consists of 22 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of this compound is 389.84.Chemical Reactions Analysis

Quinazolinone derivatives, including “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, have been shown to undergo various chemical reactions. These include reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Aplicaciones Científicas De Investigación

Anticancer Applications

Quinazoline derivatives have shown promising anticancer activities. The synthesis and characterization of new quinazolines as potential antimicrobial agents have been explored, indicating their broader utility in therapeutic applications (Desai et al., 2007). Moreover, studies on quinazolinones have revealed their potential as anticancer agents, highlighting their ability to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015). The exploration of novel quinazolinone derivatives for their synthesis, molecular docking, and biological potentials further underscores their significance in cancer research, demonstrating their potential in targeting specific enzymes and pathways involved in cancer progression (Borik et al., 2021).

Antimicrobial Activity

Quinazoline derivatives have also been studied for their antimicrobial properties. The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives and quinazolin-4-one derivatives underscore their potential in combating various bacterial and fungal infections (Bektaş et al., 2010; Habib et al., 2012). These studies provide valuable insights into the structural requirements and mechanisms through which these compounds exert their antimicrobial effects.

Chemical Inhibition and Molecular Interactions

Quinazoline derivatives have been identified as inhibitors of various biochemical processes. For instance, compounds have been developed to inhibit cyclic GMP phosphodiesterase, demonstrating the potential of quinazolines in modulating cellular signaling pathways (Takase et al., 1993). Additionally, quinazolinones have been explored for their luminescent properties and photo-induced electron transfer, suggesting their utility in biochemical assays and molecular imaging (Gan et al., 2003).

Direcciones Futuras

Quinazolinone derivatives, including “Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate”, have shown a wide range of biological properties, making them a promising direction in medicinal chemistry . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

Propiedades

IUPAC Name |

methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-28-21(27)15-7-10-17(11-8-15)24-22-25-19-12-9-16(23)13-18(19)20(26-22)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJTNHGMZMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780268.png)

![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)

![Methyl {[3-cyano-6-oxo-4-(thiophen-3-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2780274.png)

![2-{[4-(7-Methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2780275.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2780276.png)

![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)